molecular formula C22H18FN3O B8490278 1H-Indole-3-acetamide, 1-[(4-fluorophenyl)methyl]-N-4-pyridinyl- CAS No. 176204-36-7

1H-Indole-3-acetamide, 1-[(4-fluorophenyl)methyl]-N-4-pyridinyl-

Cat. No. B8490278
Key on ui cas rn: 176204-36-7
M. Wt: 359.4 g/mol
InChI Key: VQDZDAUWYCUULB-UHFFFAOYSA-N
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Patent
US05965582

Procedure details

3.5 g (12.3 mMol) [1-(4-fluorobenzyl)indole-3-yl]acetic acid are dissolved in 100 ml anhydrous tetrahydrofuran. To this solution are added 2.54 g (12.3 mMol) dicyclohexylcarbodiimide and 1.16 g (12.3 mMol) 4-aminopyridine. After stirring for 24 hours at 0° C., the formed dicyclohexyl urea is separated off. After mixing in the solvent, the residue is purified by column chromatography on silica gel. Eluting agent:
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step Two
Quantity
1.16 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([CH2:16][C:17](O)=[O:18])=[CH:8]2)=[CH:4][CH:3]=1.C1(N=C=NC2CCCCC2)CCCCC1.[NH2:37][C:38]1[CH:43]=[CH:42][N:41]=[CH:40][CH:39]=1>O1CCCC1>[N:41]1[CH:42]=[CH:43][C:38]([NH:37][C:17](=[O:18])[CH2:16][C:9]2[C:10]3[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=3)[N:7]([CH2:6][C:5]3[CH:4]=[CH:3][C:2]([F:1])=[CH:21][CH:20]=3)[CH:8]=2)=[CH:39][CH:40]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
FC1=CC=C(CN2C=C(C3=CC=CC=C23)CC(=O)O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.54 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
1.16 g
Type
reactant
Smiles
NC1=CC=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 24 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the formed dicyclohexyl urea is separated off
ADDITION
Type
ADDITION
Details
After mixing in the solvent
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography on silica gel
WASH
Type
WASH
Details
Eluting agent

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
N1=CC=C(C=C1)NC(CC1=CN(C2=CC=CC=C12)CC1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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